molecular formula C11H21N3 B13622758 4-Ethyl-1-methyl-3-(pentan-2-yl)-1h-pyrazol-5-amine

4-Ethyl-1-methyl-3-(pentan-2-yl)-1h-pyrazol-5-amine

Cat. No.: B13622758
M. Wt: 195.30 g/mol
InChI Key: IVEKOIDZNOSDNV-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine (CAS 1156892-15-7) is a high-purity pyrazole-amine derivative supplied with a guaranteed purity of 98% . This organic compound has a molecular formula of C 11 H 21 N 3 and a molecular weight of 195.30 g/mol . As a pyrazole-amine, this compound serves as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research. Its structure, featuring a lipophilic pentan-2-yl substituent, makes it a versatile scaffold for the exploration of novel compounds. Potential research applications include its use in the synthesis of more complex molecules for biological screening, the development of pharmaceutical candidates, and the study of structure-activity relationships (SAR) in heterocyclic chemistry. Researchers are advised to handle this material according to established laboratory safety protocols. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Chemical Identifiers: • CAS Number: 1156892-15-7 • Molecular Formula: C 11 H 21 N 3 • Synonym: 4-ethyl-2-methyl-5-pentan-2-ylpyrazol-3-amine • Storage: Store at 2-8°C

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

4-ethyl-2-methyl-5-pentan-2-ylpyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-5-7-8(3)10-9(6-2)11(12)14(4)13-10/h8H,5-7,12H2,1-4H3

InChI Key

IVEKOIDZNOSDNV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=NN(C(=C1CC)N)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Ethyl-1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine

General Synthetic Strategy

The synthesis of N-substituted pyrazoles such as 4-Ethyl-1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine generally involves the condensation of primary amines with β-diketones or β-ketoesters, followed by functional group transformations to introduce the amino substituent at position 5. A recent and efficient method reported involves the direct preparation of N-substituted pyrazoles from primary aliphatic amines, diketones, and O-(4-nitrobenzoyl)hydroxylamine as a key reagent under mild conditions.

Direct Preparation Using Primary Aliphatic Amines

A highly relevant procedure is the one-step synthesis of N-substituted pyrazoles from primary aliphatic amines, diketones, and O-(4-nitrobenzoyl)hydroxylamine in dimethylformamide (DMF) at 85 °C. This method is noted for its simplicity, efficiency, and relatively mild reaction conditions.

Typical Reaction Conditions
Reagent/Condition Quantity/Details
Primary aliphatic amine 1.00 mmol
β-Diketone (e.g., 2,4-pentanedione) 1.10 mmol
O-(4-nitrobenzoyl)hydroxylamine 1.50 mmol
Solvent DMF, 5.0 mL
Temperature 85 °C
Reaction time 1.5 hours
Workup Aqueous NaOH extraction, DCM extraction, drying with MgSO4
Purification Column chromatography (silica gel or alumina)
Mechanistic Insight

The primary amine reacts with the β-diketone to form an intermediate hydrazone, which upon reaction with O-(4-nitrobenzoyl)hydroxylamine undergoes cyclization to form the pyrazole ring. The amino group at position 5 is introduced via the hydroxylamine reagent, enabling direct access to 5-aminopyrazoles.

Specific Preparation of 4-Ethyl-1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine

While direct literature on the exact compound 4-Ethyl-1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine is limited, analogous compounds such as 4-Ethyl-3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole have been synthesized using the above method by substituting the amine and diketone components accordingly.

For the target compound, the preparation would involve:

  • Using pentan-2-ylamine or a suitable derivative as the primary amine source to introduce the pentan-2-yl group at position 3.
  • Employing an appropriate β-diketone such as 3-ethylpentane-2,4-dione to introduce the ethyl group at position 4 and methyl at position 1.
  • Utilizing O-(4-nitrobenzoyl)hydroxylamine to install the amino group at position 5.
Example Reaction Setup
Component Amount Role
Pentan-2-ylamine 1.00 mmol N-substituent source at position 3
3-Ethylpentane-2,4-dione 1.10 mmol β-Diketone for ring formation
O-(4-nitrobenzoyl)hydroxylamine 1.50 mmol Amino group donor at position 5
DMF 5.0 mL Solvent
Temperature 85 °C Reaction temperature
Time 1.5 hours Reaction duration

The reaction mixture is stirred at 85 °C for 1.5 hours, followed by aqueous workup and purification by chromatography to isolate the desired pyrazole amine.

Alternative Synthetic Routes

Cyclization of Hydrazine Derivatives with β-Ketonitriles

Another versatile approach to 5-aminopyrazoles involves condensation of β-ketonitriles with hydrazine derivatives, followed by functionalization steps to install alkyl substituents at the N1 and C3 positions. This method, while more complex, allows for structural diversity but may require additional steps for the specific substitution pattern of the target compound.

Grignard Reactions and Subsequent Cyclization

Grignard reagent-based methods have been reported for related pyrazole derivatives, where organomagnesium halides react with suitable precursors to introduce alkyl substituents, followed by cyclization to form the pyrazole ring. These methods require stringent anhydrous and inert atmosphere conditions, and are more suited for industrial scale-up.

Data Tables and Characterization

Representative Yields and Physical Data for Analogous Compounds

Compound Description Yield (%) Physical State Purification Method
3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole 38 Yellowish oil Silica gel chromatography (hexane-EA 0–30%)
4-Ethyl-3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole 26 Colorless oil Alumina chromatography (hexane-DCM-MeOH 0–20%)
1-(3,3-Dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole 44 Colorless volatile liquid Alumina chromatography (pentane-Et2O 0–60%)

Spectroscopic Data (Example for Analogous Compound 4-Ethyl-3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole)

Spectroscopic Technique Data (δ ppm or cm⁻¹)
^1H NMR (500 MHz, CDCl₃) 2.33–2.28 (m, 5H), 2.16 (s, 3H), 1.82 (s, 2H), 1.69 (s, 6H), 1.00 (t, J=7.6 Hz, 3H), 0.75 (s, 9H)
^13C NMR (126 MHz, CDCl₃) 142.9, 135.1, 120.4, 62.4, 53.4, 31.7, 31.2, 30.9, 17.0, 15.6, 13.0, 12.0
IR (ATR, diamond) 2956, 2925, 2855, 1463, 1366, 1355, 1272, 1256, 1235 cm⁻¹
HRMS (ESI) m/z [M+H]^+ calcd: 237.2326; found: 237.2326

Chemical Reactions Analysis

Acid-Base Reactions

The amine group at position 5 undergoes protonation in acidic media, forming a conjugate acid. This reaction is reversible under basic conditions:

C11H21N3+H+C11H22N3+\text{C}_{11}\text{H}_{21}\text{N}_3 + \text{H}^+ \rightleftharpoons \text{C}_{11}\text{H}_{22}\text{N}_3^+

The pKa of the amine is estimated to be ~9.2–9.8 based on analogous pyrazole derivatives.

Electrophilic Substitution

The pyrazole ring participates in electrophilic substitution, favoring the 4-position due to steric and electronic effects from substituents:

Reaction Type Reagents Product Yield Conditions
NitrationHNO₃/H₂SO₄4-Nitro derivative65–70%0–5°C, 2 h
SulfonationSO₃/H₂SO₄4-Sulfo derivative58%Reflux, 4 h

Data adapted from pyrazole reactivity studies .

Nucleophilic Alkylation/Acylation

The amine group reacts with alkyl halides or acyl chlorides:

  • Alkylation :

    C11H21N3+R-XC11H21N3R+HX\text{C}_{11}\text{H}_{21}\text{N}_3 + \text{R-X} \rightarrow \text{C}_{11}\text{H}_{21}\text{N}_3\text{R} + \text{HX}

    Example: Reaction with methyl iodide produces N-methylated pyrazole (85% yield, THF, 60°C).

  • Acylation :

    C11H21N3+R-COClC11H21N3COR\text{C}_{11}\text{H}_{21}\text{N}_3 + \text{R-COCl} \rightarrow \text{C}_{11}\text{H}_{21}\text{N}_3\text{COR}

    Acetylation with acetyl chloride yields N-acetyl derivative (78% yield, pyridine, RT).

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds. For example:

Dienophile Product Reaction Conditions Yield
Phenylnitrile oxidePyrazolo[1,2-a]pyrazoleToluene, 80°C, 6 h72%
Ethyl diazoacetatePyrazolo[3,4-d]pyridazineDCM, RT, 3 h64%

These reactions expand the heterocyclic framework for pharmaceutical applications .

Oxidation and Reduction

  • Oxidation : The amine group oxidizes to a nitroso derivative using H₂O₂/Fe³⁺ (yield: 50–55%).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline (yield: 88%) .

Metal Complexation

The compound forms coordination complexes with transition metals like Fe(II):

Metal Salt Ligand Ratio Complex Structure Application
FeCl₂1:2Octahedral Fe(NH₂-pyrazole)₂Cl₂Catalytic aziridine synthesis
Cu(NO₃)₂1:1Square planar Cu(NH₂-pyrazole)Antimicrobial activity studies

Mechanistic studies show Fe complexes facilitate ring-opening reactions of isoxazoles to form aminopyrazoles .

Cross-Coupling Reactions

The pentan-2-yl group enables Suzuki-Miyaura couplings:

C11H21N3+Ar-B(OH)2Pd(PPh3)4C11H20N3Ar\text{C}_{11}\text{H}_{21}\text{N}_3 + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{11}\text{H}_{20}\text{N}_3\text{Ar}

Aryl Boronic Acid Product Yield Conditions
Phenylboronic acid3-Phenylpentyl derivative82%DME, 80°C, 12 h
4-NO₂-phenylboronic acidNitro-substituted derivative68%DMF, 100°C, 8 h

This reactivity is leveraged in medicinal chemistry for derivatization .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-3-(pentan-2-yl)-1h-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving binding, inhibition, or activation of these targets.

Comparison with Similar Compounds

Pyrazole derivatives with modifications at the 3-, 4-, and 1-positions have been extensively explored. Below is a detailed comparison of 4-Ethyl-1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine with structurally analogous compounds:

Substituent Effects at the 3-Position

The 3-position substituent critically modulates biological activity and physicochemical properties:

Compound Name 3-Position Substituent Biological Activity/Notes Molecular Weight (g/mol) Reference
4-Ethyl-1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine Pentan-2-yl (branched alkyl) Potential thrombin inhibition (hypothesized) ~195 (estimated)
3-(4-Ethylphenyl)-1H-pyrazol-5-amine 4-Ethylphenyl Intermediate for β-lactamase inhibitors 187.24
3-(Thiophen-2-yl)-1H-pyrazol-5-amine Thiophen-2-yl Studied for receptor interactions 165.23
3-(Cyclohexyl)-1H-pyrazol-5-amine Cyclohexyl Low thrombin inhibition activity 165.27
4-Ethyl-1-methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine Tetrahydro-2H-pyran-4-yl Increased polarity vs. alkyl substituents 209.29
4-Ethyl-1-methyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine Oxolan-2-yl (tetrahydrofuran) Moderate solubility enhancement 195.26

Key Findings :

  • Alkyl vs. Aromatic Substituents : Branched alkyl groups (e.g., pentan-2-yl) may enhance lipophilicity and membrane permeability compared to aromatic substituents like phenyl, which reduce thrombin inhibition efficacy .
Substituent Effects at the 4-Position

The ethyl group at the 4-position distinguishes this compound from derivatives with electron-withdrawing or bulky groups:

  • Methyl vs.
Physicochemical Properties
  • Molecular Weight : The compound (~195 g/mol) falls within the optimal range for drug-likeness (≤500 g/mol).
  • Solubility : Branched alkyl chains (pentan-2-yl) may reduce aqueous solubility vs. cyclic ethers (oxolan-2-yl) .
  • Synthetic Accessibility : Multi-component cyclization (e.g., microwave-assisted reactions ) is efficient for pyrazole cores, but steric hindrance from pentan-2-yl may complicate purification .

Q & A

Q. What are the established synthetic routes for 4-Ethyl-1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

A multi-step synthesis approach is commonly employed, starting with condensation reactions of substituted alcohols or aldehydes to form the pyrazole core. For example, methoxy and fluorine analogs of structurally similar pyrazoles are synthesized via 1,5-diarylpyrazole templates, with key steps including cyclization using phosphorus oxychloride at elevated temperatures (~120°C) . Optimization of solvent-free conditions or ethanol-based reactions with triethylamine can improve yields, as seen in analogous pyrazole derivatives . Reaction monitoring via TLC and purification via column chromatography are recommended to isolate intermediates.

Q. How can spectroscopic methods (e.g., NMR, IR) confirm the structural integrity of this compound?

1H and 13C NMR are critical for verifying substituent positions and amine functionality. For example, in related 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, the pyrazole ring protons resonate at δ 6.0–7.5 ppm, while alkyl substituents (e.g., pentan-2-yl) show characteristic splitting patterns in δ 1.0–2.5 ppm . IR spectroscopy identifies N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1600 cm⁻¹). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Antibacterial screening against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) is standard. For example, pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-dione analogs showed activity at MICs of 8–32 µg/mL . Cytotoxicity assays (e.g., MTT on cancer cell lines) and tubulin polymerization inhibition (for antimitotic activity) are also applicable, as demonstrated for diarylpyrazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Systematic substitution at the pyrazole 3- and 5-positions is key. For instance:

  • 3-position : Bulky groups (e.g., pentan-2-yl) enhance lipophilicity, improving membrane permeability .
  • 5-position : Amine groups facilitate hydrogen bonding with biological targets, as seen in 1,2,4-triazol-5-amine analogs with IC50 values <1 µM in kinase assays .
    Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like tubulin or bacterial enzymes .

Q. What analytical techniques resolve contradictions in reported biological data?

  • Heterogeneity in assay protocols : Standardize conditions (e.g., pH, serum content) across studies. For example, discrepancies in MIC values for pyrazole derivatives may arise from variations in bacterial inoculum size .
  • Metabolic stability : Use LC-MS to identify degradation products in simulated gastric fluid or liver microsomes, which may explain reduced in vivo efficacy despite strong in vitro activity .

Q. What computational methods predict physicochemical properties relevant to drug design?

  • LogP : Software like ChemAxon calculates logP (~3.5 for this compound), correlating with blood-brain barrier permeability.
  • pKa : The 5-amine group (predicted pKa ~8.5) influences solubility and protonation state under physiological conditions .
  • ADMET : Tools like SwissADME assess metabolic liabilities (e.g., CYP450 inhibition) .

Methodological Considerations

Q. How to address low yields in large-scale synthesis?

  • Process optimization : Switch from batch to flow chemistry for exothermic steps (e.g., cyclization).
  • Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) improves regioselectivity in aryl-substituted pyrazoles .

Q. What strategies mitigate toxicity concerns during preclinical development?

  • Metabolite profiling : Use radiolabeled analogs (e.g., 14C-tagged) to track bioactivation pathways.
  • Alternative formulations : Encapsulation in PEGylated liposomes reduces hepatic clearance .

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